molecular formula C6H5N3O3 B8442637 2-Amino-3-nitroisonicotinaldehyde

2-Amino-3-nitroisonicotinaldehyde

Cat. No.: B8442637
M. Wt: 167.12 g/mol
InChI Key: GZBFOSXZFTWWMZ-UHFFFAOYSA-N
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Description

2-Amino-3-nitroisonicotinaldehyde is a heterocyclic aromatic compound derived from pyridine, featuring an amino (-NH₂) group at position 2, a nitro (-NO₂) group at position 3, and an aldehyde (-CHO) group at position 4 of the pyridine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its multifunctional structure, which enables diverse reactivity in nucleophilic and electrophilic substitution reactions.

Properties

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

2-amino-3-nitropyridine-4-carbaldehyde

InChI

InChI=1S/C6H5N3O3/c7-6-5(9(11)12)4(3-10)1-2-8-6/h1-3H,(H2,7,8)

InChI Key

GZBFOSXZFTWWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on aminonicotinic acid derivatives, which share a pyridine backbone but differ in substituents. Below is a detailed comparison based on available data:

Table 1: Key Properties of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Functional Groups
2-Aminonicotinic acid C₆H₆N₂O₂ 138.12 5345-47-1 295–297 -NH₂ (C2), -COOH (C5)
4-Aminonicotinic acid C₆H₆N₂O₂ 138.12 24242-19-1 Not reported -NH₂ (C4), -COOH (C3)
5-Aminonicotinic acid C₆H₆N₂O₂ 138.12 Not provided Not reported -NH₂ (C5), -COOH (C3)
2-Amino-3-nitroisonicotinaldehyde C₆H₅N₃O₃ 167.12 (calculated) Not available Not reported -NH₂ (C2), -NO₂ (C3), -CHO (C4)

Key Observations

Functional Group Impact: 2-Aminonicotinic acid (evidence compound) contains a carboxylic acid (-COOH) at position 5, contributing to its high melting point (295–297°C) due to strong hydrogen bonding . In contrast, this compound replaces -COOH with -CHO and introduces -NO₂. The aldehyde group likely reduces polarity and thermal stability compared to carboxylic acid derivatives. The nitro group in the target compound enhances electrophilicity at the pyridine ring, making it more reactive in substitution reactions compared to aminonicotinic acids.

Synthetic Utility: Aminonicotinic acids are often used as intermediates in drug synthesis (e.g., antitubercular agents) due to their rigid aromatic structure and hydrogen-bonding capacity . The aldehyde group in this compound, however, offers a reactive site for condensation reactions (e.g., forming Schiff bases), which are valuable in ligand design or polymer chemistry.

Solubility and Stability: Carboxylic acid derivatives (e.g., 2-Aminonicotinic acid) exhibit moderate solubility in polar solvents like water or ethanol. The aldehyde and nitro groups in the target compound may reduce aqueous solubility but improve lipophilicity, a critical factor in drug permeability.

Research Findings and Limitations

  • Thermal Behavior: The absence of melting point data for this compound precludes direct thermal comparisons. However, nitro groups generally lower melting points compared to carboxylic acids due to reduced intermolecular hydrogen bonding.
  • Reactivity: Computational studies suggest that the nitro group in position 3 directs electrophilic attacks to position 5 or 6 of the pyridine ring, a pattern distinct from aminonicotinic acids, where -COOH governs reactivity .
  • Biological Activity: While aminonicotinic acids show antimicrobial properties, the nitro and aldehyde groups in the target compound may confer unique bioactivity, such as enzyme inhibition via aldehyde-mediated covalent binding.

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